Chlothianidin

Catalog No.
S524068
CAS No.
210880-92-5
M.F
C6H8ClN5O2S
M. Wt
252.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlothianidin

CAS Number

210880-92-5

Product Name

Chlothianidin

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine

Molecular Formula

C6H8ClN5O2S

Molecular Weight

252.70 g/mol

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3

InChI Key

PGOOBECODWQEAB-FIBGUPNXSA-N

SMILES

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]

Solubility

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C)
In water, 327 mg/L at 20 °C
In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C)

Synonyms

TI 435; TI435; TI-435; Celero; Clothianidin

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Isomeric SMILES

[2H]C([2H])([2H])NC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Description

The exact mass of the compound Chlothianidin is 249.0087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Properties

Chlothianidin is a systemic insecticide belonging to the neonicotinoid class. Scientific research has explored its effectiveness against a variety of insect pests that damage agricultural crops. Studies have demonstrated its ability to control sucking insects like aphids, whiteflies, and thrips, as well as some beetle and lepidopteran (moth and butterfly) pests []. The mode of action of chlothianidin involves disrupting the insect's nervous system, leading to paralysis and death [].

Environmental Fate and Persistence

Scientific research has also investigated the environmental fate and persistence of chlothianidin after application. Studies have shown that it can be taken up by plants and transported to pollen and nectar, which can pose a risk to pollinators like bees []. Additionally, research has found that chlothianidin can persist in soil for extended periods, raising concerns about potential contamination of groundwater and non-target organisms [].

Clothianidin is a systemic insecticide belonging to the neonicotinoid class, which is chemically related to nicotine. Developed by Takeda Chemical Industries and Bayer AG, it acts primarily as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects, leading to neurotoxic effects that result in paralysis and death. This compound is characterized by its stability and persistence in the environment, making it effective for agricultural applications but also raising concerns regarding its impact on non-target species, particularly pollinators like honeybees .

Clothianidin acts as an agonist at the insect nicotinic acetylcholine receptors (nAChRs) in the nervous system []. These receptors are responsible for transmitting nerve impulses. By binding to nAChRs, Clothianidin disrupts the normal neurotransmission, leading to continuous nerve firing, paralysis, and ultimately insect death [].

Typical for neonicotinoids. Its mode of action involves binding to nAChR, mimicking acetylcholine and causing overstimulation of the nervous system in insects. The compound is stable to hydrolysis and has a low vapor pressure, which contributes to its persistence in soil and water environments. Additionally, clothianidin can be metabolized into other compounds, including thiamethoxam, which further complicates its environmental fate and toxicity profiles .

Clothianidin exhibits high biological activity against a range of agricultural pests, including aphids, thrips, and beetles. Its neurotoxic effects are primarily due to its interaction with nAChR, leading to symptoms such as tremors, paralysis, and eventual death in insects. While it shows low acute toxicity to mammals, chronic exposure may lead to reproductive and developmental issues . The compound has been linked to significant ecological concerns due to its potential effects on pollinator populations and has been implicated in phenomena such as colony collapse disorder in honeybees .

The synthesis of clothianidin involves several key steps:

  • Formation of the Guanidine Skeleton: Initial reactions typically involve nitroguanidines.
  • Production of 2-Chloro-5-chloromethylthiazole (CCT): This intermediate is crucial for synthesizing clothianidin.
  • Ring Closure: The reaction between methylnitroguanidine and CCT leads to a triazine structure that is subsequently hydrolyzed .

Various routes have been patented for the synthesis of clothianidin, focusing on improving yields and reducing impurities during production .

Research has indicated that clothianidin interacts with multiple biological systems beyond insects. It has been studied for potential endocrine-disrupting effects in mammals and birds. Laboratory studies suggest that while clothianidin poses low acute toxicity risks to mammals through dermal or inhalation exposure, long-term ingestion can lead to adverse reproductive outcomes . Its presence in groundwater has raised concerns about chronic exposure risks for humans and wildlife alike .

Clothianidin shares similarities with other neonicotinoids but possesses unique characteristics that distinguish it from them:

Compound NameStructure SimilarityPrimary UseToxicity Profile
ImidaclopridYesAgricultural insecticideModerately toxic; affects bees
ThiamethoxamYesAgricultural insecticideSimilar toxicity concerns; metabolite of clothianidin
AcetamipridYesAgricultural insecticideLower toxicity; less persistent

Uniqueness of Clothianidin: While all these compounds act on the same receptor system (nAChR), clothianidin is noted for its high persistence in the environment and potential for groundwater contamination. Its specific metabolic pathways also contribute to its unique ecological footprint compared to other neonicotinoids .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline]

Color/Form

Colorless powder

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

252.0275536 g/mol

Monoisotopic Mass

252.0275536 g/mol

Heavy Atom Count

15

Density

1.61 g/cu cm at 20 °C
Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.

Appearance

Solid powder

Melting Point

176.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2V9906ABKQ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides.

Vapor Pressure

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Absorption Distribution and Excretion

BACKGROUND: Neonicotinoids, which are novel pesticides, have entered into usage around the world because they are selectively toxic to arthropods and relatively non-toxic to vertebrates. It has been suggested that several neonicotinoids cause neurodevelopmental toxicity in mammals. The aim was to establish the relationship between oral intake and urinary excretion of neonicotinoids by humans to facilitate biological monitoring, and to estimate dietary neonicotinoid intakes by Japanese adults. METHODOLOGY/PRINCIPAL FINDINGS: Deuterium-labeled neonicotinoid (acetamiprid, clothianidin, dinotefuran, and imidacloprid) microdoses were orally ingested by nine healthy adults, and 24 hr pooled urine samples were collected for 4 consecutive days after dosing. The excretion kinetics were modeled using one- and two-compartment models, then validated in a non-deuterium-labeled neonicotinoid microdose study involving 12 healthy adults. Increased urinary concentrations of labeled neonicotinoids were observed after dosing. Clothianidin was recovered unchanged within 3 days, and most dinotefuran was recovered unchanged within 1 day. Around 10% of the imidacloprid dose was excreted unchanged. Most of the acetamiprid was metabolized to desmethyl-acetamiprid. Spot urine samples from 373 Japanese adults were analyzed for neonicotinoids, and daily intakes were estimated. The estimated average daily intake of these neonicotinoids was 0.53-3.66 ug/day. The highest intake of any of the neonicotinoids in the study population was 64.5 ug/day for dinotefuran, and this was <1% of the acceptable daily intake.
Of the administered radioactivity /in mice/, 98.7-99.2% was recovered. Readily absorbed and excreted within 168 hours following a single oral dose of 5 mg/kg bw.
Overall recovery /in rats/: 95-100%. Readily absorbed and excreted within 96 hours following a single 2.5 mg/kg bw or repeated oral dose of 25 mg/kg bw, but at a dose of 250 mg/kg, absorption became biphasic and was saturated.
/In/ a standard metabolism study, with gavage dosing of CD rats using suspensions in aq. 0.5% tragacanth, ... the majority of tests employed nitroimino-(14)C label or thiazolyl-2-14C in clothianidin (purity of the a.i. 99.8%: radiopurity of both labeled materials > 99%). ... /Nitroimino-(14)C labeled/ clothianidin (2.5 mg/kg) was well absorbed, based on findings of 89% to 95% radioactivity in urine, compared to 6-9% in feces of males and 3% in feces of females, at 72 hr after oral dosing. This was consistent with autoradiography studies, which showed rapid perfusion into the body, followed by rapid clearance. By 72 hr, highest remaining organ concentrations were in the liver, at less than 1% of levels in liver during the first few hours. Relating to the rapid excretion observed, there was no compelling evidence of a sex effect, a high dose effect, nor of an effect of repeated dosing.
Absorption, distribution, excretion, and metabolism of clothianidin [(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine] were investigated after a single oral administration of [nitroimino-(14)C]- or [thiazolyl-2-(14)C]clothianidin to male and female rats at a dose of 5 mg/kg bw (low dose) or 250 mg/kg bw (high dose). The maximum concentration of carbon-14 in blood occurred 2 hr after administration of the low oral dose for both labeled clothianidins, and then the concentration of carbon-14 in blood decreased with a half-life of 2.9-4.0 hr. The orally administered carbon-14 was rapidly and extensively distributed to all tissues and organs within 2 hr after administration, especially to the kidney and liver, but was rapidly and almost completely eliminated from all tissues and organs with no evidence of accumulation. The orally administered carbon-14 was almost completely excreted into urine and feces within 2 days after administration, and approximately 90% of the administered dose was excreted via urine. The major compound in excreta was clothianidin, accounting for >60% of the administered dose. The major metabolic reactions of clothianidin in rats were oxidative demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine and the cleavage of the carbon-nitrogen bond between the thiazolylmethyl moiety and the nitroguanidine moiety. The part of the molecule containing the nitroguanidine moiety was transformed mainly to N-methyl-N'-nitroguanidine, whereas the thiazol moiety was further metabolized to 2-(methylthio)thiazole-5-carboxylic acid. ... The rates of biokinetics, excretion, distribution, and metabolism of clothianidin were not markedly influenced by dose level and sex.

Metabolism Metabolites

The established neonicotinoid insecticides have chloropyridylmethyl (imidacloprid, thiacloprid, acetamiprid, and nitenpyram), chlorothiazolylmethyl (thiamethoxam or TMX and clothianidin or CLO) or tetrahydrofuranylmethyl (dinotefuran or DIN) substituents. We recently reported the metabolic fate of the chloropyridylmethyl neonicotinoids in mice as the first half of a comparative study that now considers the chlorothiazolylmethyl and tetrahydrofuranylmethyl analogues. TMX, CLO, two desmethyl derivatives (TMX-dm and CLO-dm), and DIN were administered ip to mice at 20 mg/kg for characterization of metabolites and pharmacokinetic analysis of brain, liver, plasma, and urine by HPLC/DAD and LC/MSD. Each compound is excreted 19-55% unmetabolized in urine within 24 hr, and tissue residues are largely dissipated by 4 hr. Thirty-seven metabolites of TMX, TMX-dm, CLO, and CLO-dm are identified by comparison with synthetic standards or their structures are proposed by molecular weights and 35Cl:37Cl ratios often supplemented by previous reports or sequence studies in which intermediates are readministered. A facile reaction sequence involves TMX --> TMX-dm or CLO --> CLO-dm. CLO-dm, reported to be a contributor to TMX hepatocarcinogenesis in mice, is unexpectedly remethylated in part to CLO in brain. The nitrosoguanidine, aminoguanidine, and urea derivatives of the parent compounds are detected in the tissues and methylnitroguanidine, methylguanidine, and nitroguanidine in the urine. Chlorothiazolecarboxaldehyde from oxidative cleavage of TMX and CLO is quite persistent in brain, liver, and particularly plasma compared with chloropyridinecarboxaldehyde and tetrahydrofurancarboxaldehyde from the other neonicotinoids. Chlorothiazolecarboxylic acid is conjugated with glycine or glucuronic acid or converted to S-methyl and mercapturate derivatives. DIN metabolism involves nitro reduction, N-demethylation, N-methylene hydroxylation, and amine cleavage, and tetrahydrofuranylmethyl hydroxylation at the 2-, 4-, and 5-positions giving 29 tentatively identified metabolites. The diversity of biodegradable sites and multiple pathways insures against parent compound accumulation but provides intermediates reported to be active as nicotinic agonists and inducible nitric oxide synthase inhibitors.
/In/ a standard metabolism study with gavage dosing of CD rats using suspensions in aq. 0.5% tragacanth, ... the majority of tests employed nitroimino-14C label or thiazolyl-2-(14)C in clothianidin (purity of the a.i. 99.8%: radiopurity of both labeled materials > 99%). ...Unaltered clothianidin in urine comprised 55-73% of administered label. Primary urinary metabolites and associated percentages of administered dose were (1) the N-demethylated product (designated "TZNG," 7-12%), (2) the cleavage product separating the methylene carbon on the thiazolyl group from the adjacent nitrogen of the nitroguanidine group (designated "MNG", 8-13%), and (3) the product of both events, producing a demethylated product of MNG, (designated "NTG," 1-4%). The methylene carbon on the thiazolyl ring, part of the complementary cleavage product to MNG (metabolite #2 above) was quickly oxidized to the carboxylic acid (designated CTCA, 1%). Subsequent conjugation to displace the chlorine moiety, followed by cleavage of that conjugate provided a more abundant metabolite than the initial CTCA, produced the methylthioether analog (designated MTCA, 10%). In addition to about 10 to 11% of parent being metabolized between the methylene carbon on the thiazolyl group to produce primarily MNG, CTCA, and MTCA, one additional noteworthy metabolite was the product of cleavage between the nitroimino-labeled carbon and the secondary amino group attached to the methylene carbon. This product, designated ACT, constituted 1% of administered label. No other individual urinary excretion product characterized constituted as much as 1% of label. Only about 2-7% of urinary metabolic residues were not characterized in these studies. Fecal residues included about equal parts of (1) parent clothianidin and (2) parent without the nitro group (designated TMG): about 1% to 2% of either substance. No other compound extracted from feces comprised as much as 1% of dose administered.
... The major metabolic reactions of clothianidin in rats were oxidative demethylation to form N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine and the cleavage of the carbon-nitrogen bond between the thiazolylmethyl moiety and the nitroguanidine moiety. The part of the molecule containing the nitroguanidine moiety was transformed mainly to N-methyl-N'-nitroguanidine, whereas the thiazol moiety was further metabolized to 2-(methylthio)thiazole-5-carboxylic acid. ... The rates of biokinetics, excretion, distribution, and metabolism of clothianidin were not markedly influenced by dose level and sex.

Wikipedia

Clothianidin

Biological Half Life

Absorption, distribution, excretion, and metabolism of clothianidin [(E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine] were investigated after a single oral administration of [nitroimino-(14)C]- or [thiazolyl-2-(14)C]clothianidin to male and female rats at a dose of 5 mg/kg bw (low dose) or 250 mg/kg bw (high dose). The maximum concentration of carbon-14 in blood occurred 2 hr after administration of the low oral dose for both labeled clothianidins, and then the concentration of carbon-14 in blood decreased with a half-life of 2.9-4.0 hr.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Preparation: H. Uneme et al., European Patent Office patent 376279; eidem, United States of America patent 5034404 (1990, 1991 both to Takeda)

General Manufacturing Information

Registration Notes: Outside USA: Dantotsu in Japan; Prosper EverGol, Prosper FX, Titan and Titan Emesto in Canada.

Analytic Laboratory Methods

An adequate enforcement methodology, based on solvent extraction and liquid chromatographymass spectrometry/mass spectrometry (LC-MS/MS) separation, identification, and quantification, is available for plant (Morse Method# Meth-164-modified, RM-39C-1, or Bayer Method 00552) matrices to enforce the tolerance expression. The limit of quantitation (LOQ) for clothianidin in plant commodities is 0.01 ppm. Clothianidin and its major metabolites are not adequately recovered using any of the United States Food and Drug Administration (FDA) multi-residue methods.
A validated analytical method to determine seven neonicotinoids (dinotefuran, nitenpyram, thiamethoxam, clothianidin, imidacloprid, acetamiprid and thiacloprid) in sunflower seeds (hull and kernel) using HPLC coupled to electrospray ionization mass spectrometry (ESI-MS) is presented. Sample clean-up based on a solid-liquid extraction, and the removal of lipid fraction, in the case of kernels, is proposed and optimized. Low limits of detection and quantification were obtained, ranging from 0.3 x 10(-3) to 1.2 x 10(-3) ug/g and from 1.0 x 10(-3) to 4.0 x 10(-3) ug/g, with good precision, and recovery values ranged from 90% to 104% for hulls and kernels. The method was applied for the analysis of five thiamethoxam-dressed sunflower seeds and four non-treated seeds, where, besides thiamethoxam, residues of the other neonicotinoid, clothianidin, were also detected and confirmed via tandem mass spectrometry (LC-ESI-MS/MS). Finally, the presence of residues of thiamethoxam and clothianidin in collected sunflower seeds (hulls) coming from coated seeds confirmed the translocation of these neonicotinoids through the plant up to these seeds.
A new square-wave adsorptive stripping voltammetric (SWAdSV) method was developed for the determination of the neonicotinoid insecticide clothianidin (Clo), based on its reduction at a renewable silver amalgam film electrode (Hg(Ag)FE). The key point of the procedure is the pretreatment of the Hg(Ag)FE by applying the appropriate conditioning potential (-1.70 V vs. Ag/AgCl reference electrode). Under the optimized voltammetric conditions, such pretreatment resulted in the peak for the Clo reduction in Britton-Robinson buffer pH 9.0 at about -0.60 V, which was used for the analytical purpose. The developed SWAdSV procedure made it possible to determine Clo in the concentration range of 6.0x10(-7)-7.0x10(-6) mol/L (LOD=1.8x10(-7) mol/L, LOQ=6.0x10(-7) mol/L) and 7.0x10(-6)-4.0x10(-5) mol/L (LOD=1.3x10(-6) mol/L, LOQ=4.2x10(-6) mol/L). The repeatability, precision, and the recovery of the method were determined. The effect of common interfering pesticides was also investigated. Standard addition method was successfully applied and validated for the determination of Clo in spiked Warta River water, corn seeds samples, and in corn seeds samples treated with the commercial formulation PONCHO 600 FS.
Two enzyme-linked immunosorbent assays (ELISAs) based on polyclonal antibodies (PcAbs) for clothianidin are described: colorimetric detection format (ELISA) and pattern of chemiluminescent assay (CLEIA). Clothianidin hapten was synthesized and conjugated to bovine serum albumin (BSA) and ovalbumin (OVA) to produce immunogen and coating antigen. Anticlothianidin PcAbs were obtained from immunized New Zealand white rabbits. Under optimal conditions, the half-maximal inhibition concentration (IC50) and the limit of detection (LOD, IC20) of clothianidin were 0.046 and 0.0028 mg/L for the ELISA and 0.015 and 0.0014 mg/L for the CLEIA, respectively. There were no obvious cross-reactivities of the antibodies with its analogues except for dinotefuran. Recoveries of 76.4-116.4% for the immunoassays were achieved from spiked samples. The results of immunoassays for the spiked and authentic samples were largely consistent with gas chromatography. Therefore, the proposed immunoassays would be convenient and satisfactory analytical methods for the monitoring of clothianidin in agricultural products.
For more Analytic Laboratory Methods (Complete) data for Clothianidin (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non Combustible Solids.

Interactions

As commonly used pesticides, chlorpyrifos (CPF), fenobucarb (FEN), clothianidin (CLO) and acetochlor (ACE) are widely applied on crops worldwide. In this study, the combined toxicities of their binary, ternary and quaternary mixtures were evaluated using the earthworm Eisenia fetida as test organism. Mixture toxicities were studied using the combination index (CI) method and visualized by isobolograms, and then data were compared with traditional concentration addition (CA) and independent action (IA) models. Two binary mixtures of CPF+FEN and FEN+ACE, two ternary mixtures of CPF+CLO+FEN and CPF+FEN+ACE, and quaternary mixture of CPF+FEN+ACE+CLO exhibited a clear synergistic effect. The CI method was compared with the classical models of CA and IA, indicating that the CI method could accurately predict the combined toxicities of the chemicals. The results indicated that it was difficult to predict combined effects of these pesticides from mode of action alone because of existence of complicated synergistic and antagonistic responses. More attention should be paid to the potential synergistic effects of chemicals interactions, which might cause serious ecological problems.
BACKGROUND: Neonicotinoid insecticides have been identified as an important factor contributing to bee diversity declines. Nonetheless, uncertainties remain about their impact under field conditions. Most studies have been conducted on Apis mellifera and tested single compounds. However, in agricultural environments, bees are often exposed to multiple pesticides. We explore the synergistic mortality between a neonicotinoid (clothianidin) and an ergosterol-biosynthesis-inhibiting fungicide (propiconazole) in three bee species (A. mellifera, Bombus terrestris, Osmia bicornis) following oral exposure in the laboratory. RESULTS: We developed a new approach based on the binomial proportion test to analyse synergistic interactions. We estimated uptake of clothianidin per foraging bout in honey bees foraging on seed-coated rapeseed fields. We found significant synergistic mortality in all three bee species exposed to non-lethal doses of propiconazole and their respective LD10 of clothianidin. Significant synergism was only found at the first assessment times in A. mellifera (4 and 24 hr) and B. terrestris (4 hr), but persisted throughout the experiment (96 hr) in O. bicornis. O. bicornis was also the most sensitive species to clothianidin. CONCLUSION: Our results underscore the importance to test pesticide combinations likely to occur in agricultural environments, and to include several bee species in environmental risk assessment schemes.
Disclosing interactions between pesticides and bee infections is of most interest to understand challenges that pollinators are facing and to which extent bee health is compromised. Here, we address the individual and combined effect that three different pesticides (dimethoate, clothianidin and fluvalinate) and an American foulbrood (AFB) infection have on mortality and the cellular immune response of honeybee larvae. We demonstrate ... a synergistic interaction when larvae are exposed to sublethal doses of dimethoate or clothianidin in combination with Paenibacillus larvae, the causative agent of AFB. A significantly higher mortality than the expected sum of the effects of each individual stressor was observed in co-exposed larvae, which was in parallel with a drastic reduction of the total and differential hemocyte counts. Our results underline that characterizing the cellular response of larvae to individual and combined stressors allows unmasking previously undetected sublethal effects of pesticides in colony health.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Montiel-León JM, Munoz G, Vo Duy S, Do DT, Vaudreuil MA, Goeury K, Guillemette F, Amyot M, Sauvé S. Widespread occurrence and spatial distribution of glyphosate, atrazine, and neonicotinoids pesticides in the St. Lawrence and tributary rivers. Environ Pollut. 2019 Apr 2;250:29-39. doi: 10.1016/j.envpol.2019.03.125. [Epub ahead of print] PubMed PMID: 30981933.
2: Bonmatin JM, Noome DA, Moreno H, Mitchell EAD, Glauser G, Soumana OS, Bijleveld van Lexmond M, Sánchez-Bayo F. A survey and risk assessment of neonicotinoids in water, soil and sediments of Belize. Environ Pollut. 2019 Mar 26;249:949-958. doi: 10.1016/j.envpol.2019.03.099. [Epub ahead of print] PubMed PMID: 30965547.
3: Harry-Asobara JL, Kamei I. Indirect bacterial effect enhanced less recovery of neonicotinoids by improved activities of white-rot fungus Phlebia brevispora. J Microbiol Biotechnol. 2019 Mar 28. doi: 10.4014/jmb.1809.09051. [Epub ahead of print] PubMed PMID: 30955256.
4: Schaafsma AW, Limay-Rios V, Baute TS, Smith JL. Neonicotinoid insecticide residues in subsurface drainage and open ditch water around maize fields in southwestern Ontario. PLoS One. 2019 Apr 4;14(4):e0214787. doi: 10.1371/journal.pone.0214787. eCollection 2019. PubMed PMID: 30947236; PubMed Central PMCID: PMC6449027.
5: Parte SG, Kharat AS. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. J Environ Public Health. 2019 Mar 3;2019:4807913. doi: 10.1155/2019/4807913. eCollection 2019. PubMed PMID: 30944570; PubMed Central PMCID: PMC6421824.
6: Morfin N, Goodwin PH, Hunt GJ, Guzman-Novoa E. Effects of sublethal doses of clothianidin and/or V. destructor on honey bee (Apis mellifera) self-grooming behavior and associated gene expression. Sci Rep. 2019 Mar 26;9(1):5196. doi: 10.1038/s41598-019-41365-0. PubMed PMID: 30914660; PubMed Central PMCID: PMC6435647.
7: Graves EE, Jelks KA, Foley JE, Filigenzi MS, Poppenga RH, Ernest HB, Melnicoe R, Tell LA. Analysis of insecticide exposure in California hummingbirds using liquid chromatography-mass spectrometry. Environ Sci Pollut Res Int. 2019 Apr 2. doi: 10.1007/s11356-019-04903-x. [Epub ahead of print] PubMed PMID: 30941712.
8: Bartlett AJ, Hedges AM, Intini KD, Brown LR, Maisonneuve FJ, Robinson SA, Gillis PL, de Solla SR. Acute and chronic toxicity of neonicotinoid and butenolide insecticides to the freshwater amphipod, Hyalella azteca. Ecotoxicol Environ Saf. 2019 Jul 15;175:215-223. doi: 10.1016/j.ecoenv.2019.03.038. Epub 2019 Mar 20. PubMed PMID: 30901639.
9: Ngwej LM, Hattingh I, Mlambo G, Mashat EM, Kashala JK, Malonga FK, Bangs MJ. Indoor residual spray bio-efficacy and residual activity of a clothianidin-based formulation (SumiShield(®) 50WG) provides long persistence on various wall surfaces for malaria control in the Democratic Republic of the Congo. Malar J. 2019 Mar 12;18(1):72. doi: 10.1186/s12936-019-2710-5. PubMed PMID: 30866934; PubMed Central PMCID: PMC6417189.
10: Gavel MJ, Richardson SD, Dalton RL, Soos CE, Ashby B, McPhee L, Forbes MR, Robinson SA. Effects of two neonicotinoid insecticides on blood cell profiles and corticosterone concentrations of wood frogs (Lithobates sylvaticus). Environ Toxicol Chem. 2019 Mar 22. doi: 10.1002/etc.4418. [Epub ahead of print] PubMed PMID: 30901102.
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